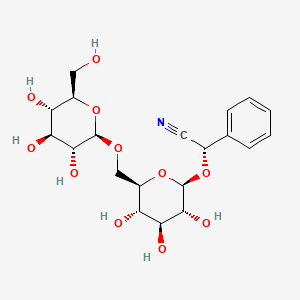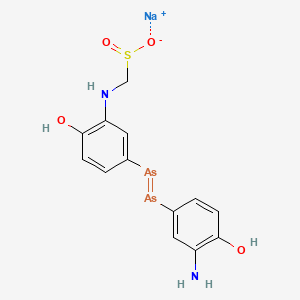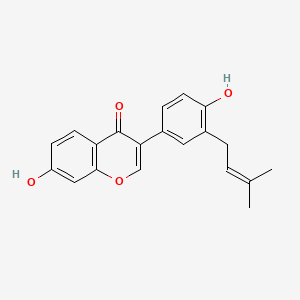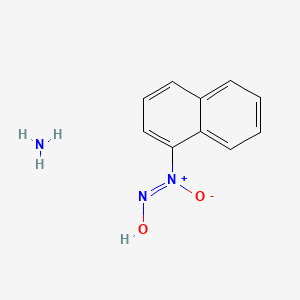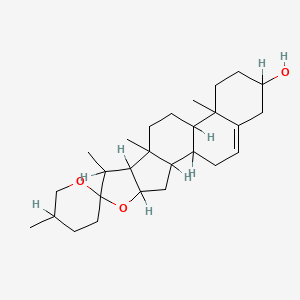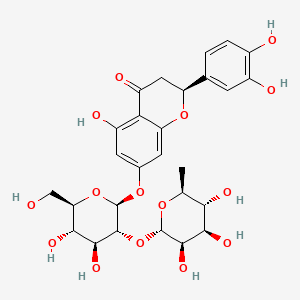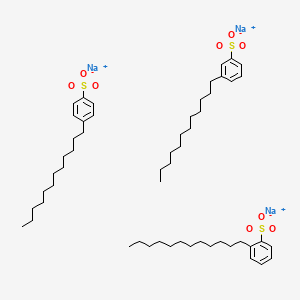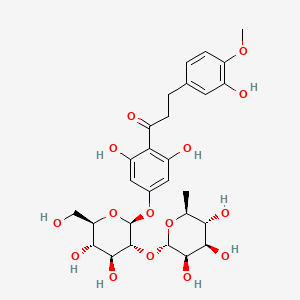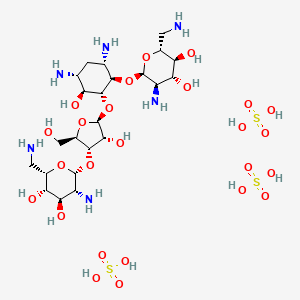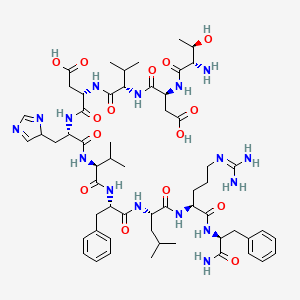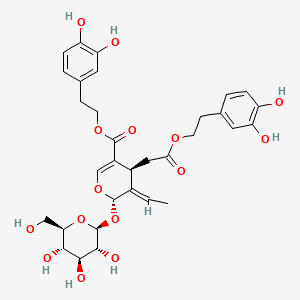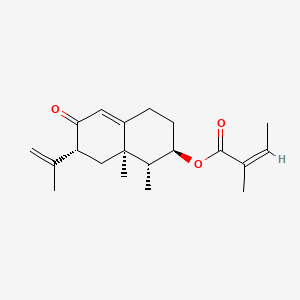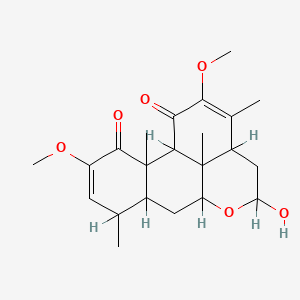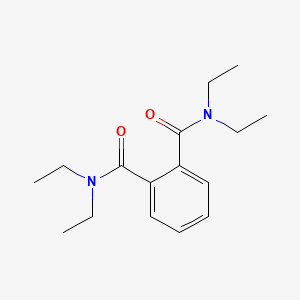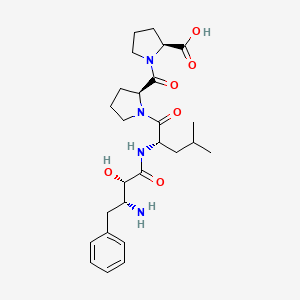
Probestin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Probestin is a novel inhibitor of aminopeptidase M, a type of enzyme involved in the metabolism of various bioactive peptides. It was first isolated from the culture broth of the bacterium Streptomyces azureus MH663-2F6. The molecular formula of this compound is C26H38N4O6, and its structure includes one 3-amino-2-hydroxy-phenylbutanoic acid, leucine, and two proline residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Probestin can be synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound involves fermentation using Streptomyces azureus. The bacterium is cultured in a suitable medium, and this compound is extracted from the culture broth. This method allows for the production of large quantities of this compound, which can then be purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Probestin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially changing its inhibitory properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
Probestin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying peptide synthesis and modification.
Biology: It serves as a tool for investigating the role of aminopeptidase M in various biological processes.
Medicine: this compound’s inhibitory activity against aminopeptidase M makes it a potential therapeutic agent for conditions involving abnormal peptide metabolism.
Industry: this compound is used in the development of enzyme inhibitors for various industrial applications
Mechanism of Action
Probestin exerts its effects by inhibiting the activity of aminopeptidase M. It binds to the active site of the enzyme, preventing the hydrolysis of peptide substrates. This inhibition disrupts the normal metabolism of bioactive peptides, leading to various biological effects. The molecular targets of this compound include the aminopeptidase M enzyme and the pathways involved in peptide metabolism .
Comparison with Similar Compounds
Bestatin: Another inhibitor of aminopeptidase M, but with a different structure and potency.
Actinonin: A known aminopeptidase M inhibitor with a distinct chemical structure.
Leuhistin: An inhibitor with structural similarities to Probestin but differing in specific functional groups.
Uniqueness of this compound: this compound is unique due to its specific amino acid composition and the presence of the 3-amino-2-hydroxy-phenylbutanoic acid residue. This unique structure contributes to its potent inhibitory activity against aminopeptidase M, distinguishing it from other similar compounds .
Properties
CAS No. |
123652-87-9 |
|---|---|
Molecular Formula |
C26H38N4O6 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-[1-[2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H38N4O6/c1-16(2)14-19(28-23(32)22(31)18(27)15-17-8-4-3-5-9-17)24(33)29-12-6-10-20(29)25(34)30-13-7-11-21(30)26(35)36/h3-5,8-9,16,18-22,31H,6-7,10-15,27H2,1-2H3,(H,28,32)(H,35,36) |
InChI Key |
CEQMEILRVSCKGT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
LPP |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-amino-2-hydroxy-4-phenylbutanoyl-leucyl-prolyl-proline probestin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


